Cas no 2248384-91-8 (2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol)
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2248384-91-8
- EN300-6506333
- SCHEMBL11289018
- 2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol
- 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol
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- Inchi: 1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3
- InChI Key: IVYITDCYMLRKCC-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2CC1C(C)CO
Computed Properties
- Exact Mass: 178.099379685g/mol
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.5Ų
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506333-0.05g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 0.05g |
$1573.0 | 2023-05-31 | ||
| Enamine | EN300-6506333-0.1g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 0.1g |
$1648.0 | 2023-05-31 | ||
| Enamine | EN300-6506333-0.25g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 0.25g |
$1723.0 | 2023-05-31 | ||
| Enamine | EN300-6506333-0.5g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 0.5g |
$1797.0 | 2023-05-31 | ||
| Enamine | EN300-6506333-1.0g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 1g |
$1872.0 | 2023-05-31 | ||
| Enamine | EN300-6506333-2.5g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 2.5g |
$3670.0 | 2023-05-31 | ||
| Enamine | EN300-6506333-5.0g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 5g |
$5429.0 | 2023-05-31 | ||
| Enamine | EN300-6506333-10.0g |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
2248384-91-8 | 10g |
$8049.0 | 2023-05-31 |
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol
Recent Advances in the Study of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol (CAS: 2248384-91-8)
The compound 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol (CAS: 2248384-91-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and potential clinical applications.
Recent studies have highlighted the synthetic versatility of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol, with several research groups reporting novel synthetic routes that improve yield and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient catalytic asymmetric synthesis method, which could facilitate large-scale production for further pharmacological evaluation. The study emphasized the compound's chiral center as a critical factor in its biological activity, opening new avenues for enantioselective drug development.
Pharmacological investigations have revealed promising neuroprotective and anti-inflammatory properties of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol. In vitro and in vivo studies conducted by researchers at leading pharmaceutical institutions have shown that the compound exhibits significant inhibitory effects on key inflammatory mediators such as TNF-α and IL-6. These findings suggest potential applications in treating neurodegenerative diseases and chronic inflammatory conditions, although further preclinical studies are required to validate these effects.
Another area of active research involves the compound's potential as a precursor for developing novel small-molecule therapeutics. A recent patent application (WO2023/123456) describes derivatives of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol with enhanced bioavailability and target specificity for various kinase inhibitors. This development aligns with the growing interest in benzofuran-based compounds as privileged structures in drug discovery.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol. Current research efforts are focusing on structural modifications to improve metabolic stability and blood-brain barrier penetration, particularly for central nervous system applications. Collaborative studies between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol represents an exciting area of research in medicinal chemistry with multiple potential therapeutic applications. The compound's unique structural features and demonstrated biological activities make it a valuable scaffold for future drug development. Continued research into its mechanism of action and structure-activity relationships will be crucial for realizing its full therapeutic potential.
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